molecular formula C13H9N3OS B1663143 N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide CAS No. 1017108-87-0

N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B1663143
CAS No.: 1017108-87-0
M. Wt: 255.30 g/mol
InChI Key: WYOAQOULVFOBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selective inhibitor of K1 capsule formation, against E. coli UT189 bacterial capsule biogenesis;  High Quality Biochemicals for Research Uses

Biological Activity

N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a combination of thiazole and benzothiazole functionalities along with a pyridine substituent, enhances its biological activity compared to other similar compounds.

Antimicrobial Activity

Research indicates that this compound acts as an effective inhibitor of bacterial capsule biogenesis in Escherichia coli. Specifically, it inhibits K1 capsule formation with an IC50 value of 1.04±0.13μM1.04\pm 0.13\,\mu M and demonstrates a selectivity index greater than 200 in bladder cancer cells (BC5637) . This suggests its potential as a lead compound for developing new antibacterial agents.

Anticancer Activity

The compound has shown promising anticancer properties. It has been identified as an apoptosis inducer through the activation of procaspase-3 to caspase-3 in various cancer cell lines. Notably, it exhibits selective cytotoxicity against cancer cells overexpressing procaspase-3 . The structure-activity relationship (SAR) studies reveal that the presence of specific functional groups is crucial for its anticancer activity.

Case Studies and Research Findings

  • Inhibition of E. coli Capsule Formation
    • Study : Identified as a small molecule inhibitor.
    • Findings : IC50 = 1.04±0.13μM1.04\pm 0.13\,\mu M, >200-fold selectivity index in bladder cancer cells .
  • Apoptosis Induction in Cancer Cells
    • Study : Evaluated for anticancer activity against U937 and MCF-7 cell lines.
    • Findings : Induces apoptosis via procaspase-3 activation; compounds derived from benzothiazole scaffolds showed significant anticancer effects with IC50 values ranging from 0.24μM0.24\,\mu M to 0.92μM0.92\,\mu M .

Comparative Analysis of Related Compounds

Compound NameStructureNotable Activity
N-(pyridin-2-yl)benzothiazoleSimilar benzothiazole coreAnticancer activity
N-(5-chloro-pyridin-4-yl)-benzothiazoleChlorinated derivativeEnhanced antimicrobial properties
2-Amino-benzothiazolesBasic structural unitSelective neuronal nitric oxide synthase inhibitors

The comparative analysis shows that while related compounds share some biological activities, this compound stands out due to its specific combination of functional groups that enhance its therapeutic potential.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Bacterial Capsule Formation : The compound interferes with the biosynthesis pathways required for capsule formation in E. coli, which is critical for bacterial virulence .
  • Induction of Apoptosis in Cancer Cells : It activates procaspase-3 leading to apoptosis in cancer cells, suggesting a potential role as an anticancer agent .

Properties

CAS No.

1017108-87-0

Molecular Formula

C13H9N3OS

Molecular Weight

255.30 g/mol

IUPAC Name

N-pyridin-4-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C13H9N3OS/c17-13(16-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-15-11/h1-8H,(H,14,16,17)

InChI Key

WYOAQOULVFOBAD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2

solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

N-(Pyridin-4-yl)benzo[d]thiazole-6-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.